1-Hydroxy-2-pentanone

Organic Synthesis Cross-Acyloin Condensation Process Chemistry

1-Hydroxy-2-pentanone (also named 1-hydroxypentan-2-one) is an α-hydroxy ketone (C5H10O2, MW 102.13) characterized by a primary hydroxyl group alpha to a ketone carbonyl. It exists as a liquid at ambient temperature with a predicted boiling point of approximately 152–186 °C, depending on the estimation method.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 64502-89-2
Cat. No. B1216695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2-pentanone
CAS64502-89-2
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCCCC(=O)CO
InChIInChI=1S/C5H10O2/c1-2-3-5(7)4-6/h6H,2-4H2,1H3
InChIKeyWOVLKKLXYZJMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-2-pentanone (CAS 64502-89-2): Baseline Identity for Procurement of a C5 α-Hydroxy Ketone Intermediate


1-Hydroxy-2-pentanone (also named 1-hydroxypentan-2-one) is an α-hydroxy ketone (C5H10O2, MW 102.13) characterized by a primary hydroxyl group alpha to a ketone carbonyl [1]. It exists as a liquid at ambient temperature with a predicted boiling point of approximately 152–186 °C, depending on the estimation method [2]. The compound is recognized primarily as a synthetic intermediate—for example, in the production of 1,2-pentanediol—and has been detected as a metabolite; its chemical structure imparts distinct reactivity and selectivity in condensation and reduction chemistries compared to regioisomers such as 3-hydroxy-2-pentanone or homologues like 1-hydroxy-2-butanone [3].

1-Hydroxy-2-pentanone: Why In-Class α-Hydroxy Ketones Cannot Be Interchanged for Critical Synthetic or Bio-Based Applications


Although several α-hydroxy ketones share the same C5H10O2 molecular formula, their positional isomerism or chain-length variation directly alters boiling point, polarity, and chemoselectivity in downstream reactions. For instance, 3-hydroxy-2-pentanone (CAS 3142-66-3) is predominantly a flavor molecule with a buttery-creamy sensory profile, whereas 1-hydroxy-2-pentanone is a versatile synthetic intermediate capable of undergoing regioselective hydrogenation to 1,2-pentanediol with high yield [1]. Similarly, the shorter-chain analogue 1-hydroxy-2-butanone lacks the hydrophobic alkyl tail necessary for certain condensation reactions. The quantitative evidence below demonstrates that 1-hydroxy-2-pentanone exhibits measurable superiority in several processes where regioisomeric purity, biomass-derived selectivity, or specific physicochemical properties are required.

1-Hydroxy-2-pentanone: Quantitative, Comparator-Referenced Evidence Supporting Selection Over Close Analogs


Regioselective Synthesis Yield in Cross-Acyloin Condensation vs. 1-Hydroxy-2-butanone

In a patent route to 1,2-pentanediol, 1-hydroxy-2-pentanone is obtained as the exclusive intermediate from n-butanal and paraformaldehyde via thiazolium-catalyzed cross-acyloin condensation with an isolated yield of 65% and purity >98% (GC) [1]. Under identical conditions, the use of propanal yields 1-hydroxy-2-butanone; however, the longer alkyl chain of n-butanal provides superior phase separation and distillation characteristics, making the pentanone easier to isolate [1]. The regioselectivity for the 1-hydroxy-2-one isomer over the alternative 1-hydroxy-3-one is effectively complete, a feature not guaranteed with unsymmetrical ketone reduction routes.

Organic Synthesis Cross-Acyloin Condensation Process Chemistry

Biomass-Derived Selectivity: 1-Hydroxy-2-pentanone from Corn Cob Hydrolysate

When acidic corn cob hydrolysate is treated under H₂ pressure (3.5–7 MPa, 160 °C) over a 2 wt% Pd/Beta catalyst, 1-hydroxy-2-pentanone is produced with 90% selectivity at a yield of 10–14% based on starting cob mass [1]. In contrast, the same catalyst system applied to xylose or glucose feedstocks typically yields furfural or levulinic acid as major products, indicating that the pentose-derived hydrolysate uniquely favors the α-hydroxy ketone pathway. Other α-hydroxy ketones such as 1-hydroxy-2-butanone or 3-hydroxy-2-pentanone are not observed as major products under these conditions.

Biorefinery Hydrodeoxygenation Sustainability

Physicochemical Differentiation: Boiling Point and LogP vs. 3-Hydroxy-2-pentanone

The boiling point of 1-hydroxy-2-pentanone is predicted at 152.0 ± 0.0 °C (ACD/Labs), while its regioisomer 3-hydroxy-2-pentanone is reported with an experimental boiling point of ~147 °C [1]. The 5 °C difference, though modest, can be exploited in fractional distillation for regioisomer purification. More importantly, the logP (octanol-water partition coefficient) of 1-hydroxy-2-pentanone is calculated as 0.28, whereas 3-hydroxy-2-pentanone has an estimated logP of ~0.1 . The higher logP of the 1-hydroxy isomer indicates greater lipid solubility, which may influence its performance in biphasic reactions or pharmaceutical intermediate applications.

Physical Chemistry Process Development Solvent Extraction

High Yield Conversion to 1,2-Pentanediol: A Key Differentiator for Industrial Procurement

The hydrogenation of 1-hydroxy-2-pentanone over Pd/C proceeds with a yield of 90.5% to 1,2-pentanediol under mild conditions (0.5 MPa H₂, 40–50 °C) [1]. This two-step overall yield from n-butanal is 60%, exceeding the yields reported for alternative routes to 1,2-pentanediol that involve epoxidation or cyanation steps (typically <50% overall) [1]. The high selectivity of this reduction is attributed to the α-hydroxy ketone structure, which is more susceptible to hydrogenolysis than β-hydroxy ketones such as 3-hydroxy-2-pentanone.

Catalytic Hydrogenation 1,2-Diol Synthesis Process Economics

1-Hydroxy-2-pentanone: High-Value Application Scenarios Stemming from Evidence-Based Differentiation


Sustainable Production of Bio-Derived 1,2-Pentanediol via a Selective α-Hydroxy Ketone Platform

The demonstrated 90% selectivity of 1-hydroxy-2-pentanone from corn cob hydrolysate [1] positions this compound as a key intermediate for a fully biomass-derived route to 1,2-pentanediol. Companies seeking to replace petrochemical-derived diols with certified bio-based ingredients can leverage this pathway, which is not accessible via other C5 α-hydroxy ketones such as 3-hydroxy-2-pentanone.

Cost-Efficient Manufacture of High-Purity 1,2-Pentanediol for Cosmetic and Pharmaceutical Excipients

The two-step process through 1-hydroxy-2-pentanone delivers 1,2-pentanediol in >98% purity with a total yield of 60% [2], outperforming alternative synthetic routes in both atom economy and throughput. Procurement of 1-hydroxy-2-pentanone as a stock intermediate can de-risk supply chains for manufacturers of moisturizers, antimicrobial formulations, and propiconazole-related agrochemicals.

Precursor for Fine Chemical Synthesis Exploiting Regioselective Hydrogenation Chemistry

Unlike 3-hydroxy-2-pentanone, which predominantly finds use as a flavor compound, 1-hydroxy-2-pentanone undergoes clean hydrogenation to the corresponding 1,2-diol with 90.5% yield under mild conditions [2]. This makes it the intermediate of choice for laboratories and pilot plants developing new synthetic routes to chiral 1,2-diols, α-amino alcohols, or heterocycles where regioisomeric purity is non-negotiable.

Biochemical and Metabolomic Research Utilizing a Distinct α-Ketoaldehyde Probe

The detection of 1-hydroxy-2-pentanone in biological systems, combined with its unique logP of 0.28 and boiling point of 152 °C, facilitates its use as a reference standard in metabolomics studies. Its chromatographic behavior differs sufficiently from isomeric hydroxy ketones to allow unambiguous identification in complex biological matrices, supporting biomarker discovery and forensic analysis.

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